Matrix Effect and Recovery Correction: SIL-IS vs. Non-Isotopic Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as Lapatinib impurity 18-d4, is essential for correcting significant inter-individual variability in analyte recovery from biological matrices, a correction that a non-isotopic internal standard (e.g., lidocaine) fails to provide. A 2013 study demonstrated that while a non-isotopic IS achieved acceptable accuracy (within 100±10%) and precision (<11%) in pooled human plasma, only the isotope-labeled IS could correct for the interindividual variability in the recovery of lapatinib from patient plasma samples, which varied up to 3.5-fold [1]. This is critical for accurate pharmacokinetic and therapeutic drug monitoring data.
| Evidence Dimension | Correction of interindividual recovery variability |
|---|---|
| Target Compound Data | Able to correct for interindividual variability in recovery |
| Comparator Or Baseline | Non-isotopic internal standard (e.g., lidocaine): Unable to correct for interindividual variability in recovery |
| Quantified Difference | Patient plasma recovery varied up to 3.5-fold, corrected only by SIL-IS |
| Conditions | Quantitative LC-MS/MS analysis of lapatinib in cancer patient plasma |
Why This Matters
For robust bioanalytical data, only a SIL-IS can ensure accuracy across diverse patient samples, which is a regulatory expectation for clinical studies.
- [1] Jiang, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (ResearchGate). View Source
